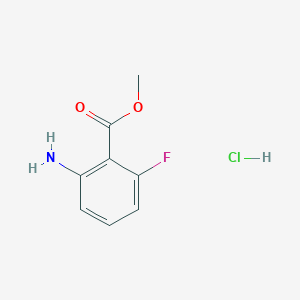

Methyl 2-amino-6-fluorobenzoate hydrochloride

Vue d'ensemble

Description

It is a white crystalline powder that is soluble in water and organic solvents. This compound is known for its unique chemical structure, which includes an amino group and a fluorine atom attached to a benzoate ester.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-fluorobenzoate hydrochloride typically involves the esterification of 2-amino-6-fluorobenzoic acid. One common method includes dissolving 2-amino-6-fluorobenzoic acid in ethyl acetate and ethanol, followed by the addition of (trimethylsilyl) diazomethane. The reaction mixture is stirred at room temperature for about 1.5 hours, and the solvent is then removed under reduced pressure to yield the desired ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the process generally involves large-scale esterification reactions under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-amino-6-fluorobenzoate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

Substitution Reactions: Substituted derivatives of the original compound.

Oxidation: Oxidized products such as carboxylic acids.

Reduction: Reduced forms of the compound, potentially amines or alcohols.

Hydrolysis: 2-amino-6-fluorobenzoic acid.

Applications De Recherche Scientifique

Synthetic Chemistry

Methyl 2-amino-6-fluorobenzoate hydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions : The amino group can engage in nucleophilic substitutions, enabling the creation of diverse derivatives.

- Oxidation and Reduction Reactions : This compound can be oxidized to form quinones or reduced to generate amines, which are critical in pharmaceutical development.

Biological Applications

In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form hydrogen bonds and engage in halogen bonding makes it a valuable tool for investigating:

- Enzyme Activity Modulation : The compound can influence enzyme functions by interacting with active sites or allosteric sites.

- Protein Engineering : It aids in the design of modified proteins with enhanced properties.

Pharmaceutical Development

The compound is investigated for its potential use in drug development due to its structural characteristics that may confer specific biological activities. Some applications include:

- Antigout Agents : It has been explored as a potential treatment option for gout due to its ability to modulate uric acid levels.

- Antimicrobial Agents : Preliminary studies suggest it may exhibit antimicrobial properties, making it a candidate for further research in infectious disease treatment.

Agrochemical Industry

In agriculture, this compound is utilized as a precursor in the synthesis of pesticides and herbicides. Its fluorinated structure enhances the efficacy and stability of agrochemicals.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study published in Journal of Medicinal Chemistry demonstrated the synthesis of new antimicrobial agents derived from this compound. The derivatives exhibited significant activity against various bacterial strains, showcasing the compound's utility in pharmaceutical applications .

Case Study 2: Enzyme Interaction Studies

Research conducted at a leading university focused on using this compound to probe enzyme-substrate interactions. The findings revealed that modifications at the amino group could enhance binding affinity and specificity towards target enzymes .

Mécanisme D'action

The mechanism of action of Methyl 2-amino-6-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino group and fluorine atom play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-amino-6-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.

Methyl 2-amino-6-bromobenzoate: Contains a bromine atom in place of fluorine.

Methyl 2-amino-6-iodobenzoate: Features an iodine atom instead of fluorine.

Uniqueness

Methyl 2-amino-6-fluorobenzoate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, reactivity, and biological activity compared to its halogenated counterparts .

Activité Biologique

Methyl 2-amino-6-fluorobenzoate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula , features a benzoate structure substituted with an amino group and a fluorine atom. These substituents contribute to its unique chemical properties, enhancing its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The amino group serves as a nucleophile, allowing for nucleophilic substitution reactions, while the fluorine atom may enhance binding affinity through electronic effects. The compound's mechanism of action is still under investigation; however, preliminary studies suggest it may influence pathways related to:

- Enzyme Inhibition : Potential interactions with histone deacetylases (HDACs).

- Antimicrobial Activity : Possible effects on bacterial quorum sensing.

- Anticancer Properties : Indications of cytotoxic effects against certain cancer cell lines.

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Research indicates that compounds with similar structures exhibit effectiveness against various bacterial strains. For instance, studies have reported significant inhibition of violacein production in Chromobacterium violaceum, a model organism for studying quorum sensing (QS) activity. At concentrations up to 100 μM, the compound reduced violacein production by approximately 50% without affecting cell viability .

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. Its structural analogs have been evaluated for their cytotoxic effects on cancer cell lines, with some derivatives exhibiting IC50 values in the micromolar range against specific tumors. For example, one study reported an IC50 value of 63.15 μM for a related compound in inhibiting cell growth . Further investigations are required to elucidate the specific pathways through which this compound exerts its anticancer effects.

Case Study 1: HDAC Inhibition

A notable study explored the development of selective HDAC inhibitors where this compound was included in a library of compounds. The results indicated that certain analogs could restore mitochondrial axonal transport deficits in neuronal models associated with Charcot-Marie-Tooth disease (CMT), suggesting potential neuroprotective effects .

Case Study 2: Quorum Sensing Inhibition

In another investigation focusing on QS inhibition, derivatives of methyl 2-amino-6-fluorobenzoate were tested for their ability to disrupt communication among bacterial populations. The findings revealed that at higher concentrations (400 μM), some derivatives significantly reduced QS activity by over 85%, indicating their potential as novel antimicrobial agents targeting bacterial communication systems .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

methyl 2-amino-6-fluorobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.ClH/c1-12-8(11)7-5(9)3-2-4-6(7)10;/h2-4H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEIDSYGZLGEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655136 | |

| Record name | Methyl 2-amino-6-fluorobenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170167-90-4 | |

| Record name | Methyl 2-amino-6-fluorobenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.